![molecular formula C17H17N3O2 B1212233 1-[2-(4-Phenylmethoxyphenoxy)ethyl]-1,2,4-triazole CAS No. 88670-77-3](/img/structure/B1212233.png)
1-[2-(4-Phenylmethoxyphenoxy)ethyl]-1,2,4-triazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-(4-phenylmethoxyphenoxy)ethyl]-1,2,4-triazole is an aromatic ether.
Aplicaciones Científicas De Investigación
Protective Effects in Ethanol-Induced Oxidative Stress
1,2,4-triazole derivatives have been studied for their protective effects against ethanol-induced oxidative stress. Specifically, thiazolo[3,2-b]-1,2,4-triazoles were investigated for their capacity to mitigate ethanol-induced oxidative stress in the liver and brain tissues of mice, demonstrating organ-selective antioxidant properties (Aktay, Tozkoparan, & Ertan, 2005).
Applications in Positron Emission Tomography (PET)
1,5-Diaryl-1,2,4-triazole-based compounds have been identified as potential PET radioligands for imaging cyclooxygenase-1 (COX-1) in the brain. Studies have shown that compounds such as [11C]PS13 can image and quantify COX-1 in the monkey brain, suggesting potential applications in studying neuroinflammation and healthy human subjects (Shrestha et al., 2018).
Anti-Inflammatory and Analgesic Activity
3-(1-adamantyl)-4-substituted-5-mercapto-1,2,4-triazoles have shown notable anti-inflammatory and analgesic activities, particularly against carrageenin-induced paw oedema in rats. These compounds displayed a high dose-dependent anti-inflammatory activity, correlating well with their analgesic properties (El-Emam & Ibrahim, 1991).
Overview of 1,2,4-Triazole Derivatives in Patents
A comprehensive review covering patents related to 1H-1,2,3-, 2H-1,2,3-, 1H-1,2,4- and 4H-1,2,4-triazole derivatives between 2008 and 2011 emphasized the interest in these compounds due to their broad range of biological activities. The review highlighted the need for new, efficient preparations considering green chemistry and sustainability, and the importance of finding new prototypes for diseases and resistant bacteria (Ferreira et al., 2013).
Role in Immunomodulation
The compound 3-(2-ethylphenyl)-5-(3-methoxyphenyl)-1H-1,2,4-triazole (ST1959) was evaluated for its therapeutic efficacy in colonic inflammation in rats. The study showed that ST1959 significantly reduced macroscopic and histological damage, myeloperoxidase activity, and inflammatory cytokine levels, indicating its potential as an immunomodulator (Stasi et al., 2004).
Propiedades
Número CAS |
88670-77-3 |
|---|---|
Fórmula molecular |
C17H17N3O2 |
Peso molecular |
295.34 g/mol |
Nombre IUPAC |
1-[2-(4-phenylmethoxyphenoxy)ethyl]-1,2,4-triazole |
InChI |
InChI=1S/C17H17N3O2/c1-2-4-15(5-3-1)12-22-17-8-6-16(7-9-17)21-11-10-20-14-18-13-19-20/h1-9,13-14H,10-12H2 |
Clave InChI |
PJVFZNGGGHCROQ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)OCCN3C=NC=N3 |
SMILES canónico |
C1=CC=C(C=C1)COC2=CC=C(C=C2)OCCN3C=NC=N3 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



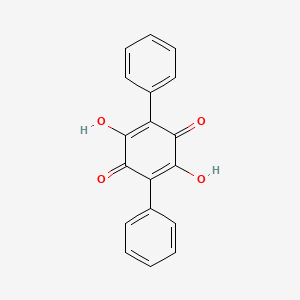
![4-(Methyloxy)-2,3,6a,9a-tetrahydrocyclopenta[c]furo[3',2':4,5]furo[2,3-h]chromene-1,11-dione](/img/structure/B1212151.png)
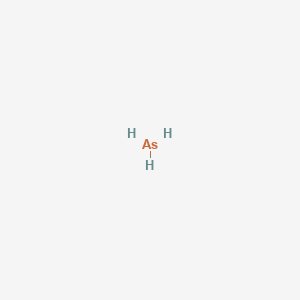


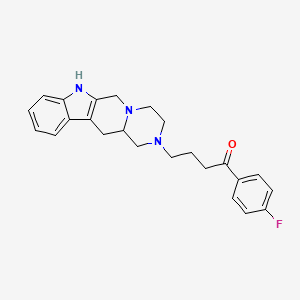
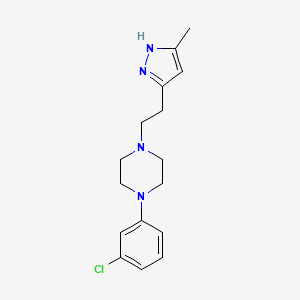

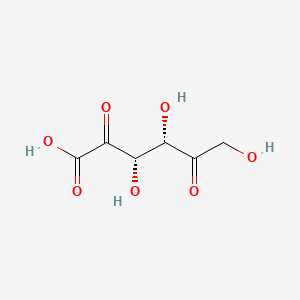
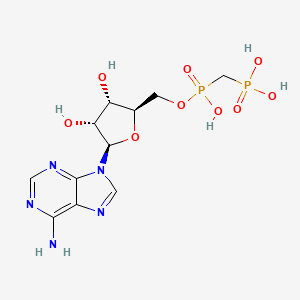
![3-(4-methoxyphenyl)-2-(4-methyl-1-piperazinyl)-6,7,8,9-tetrahydro-5H-cyclohepta[2,3]thieno[2,4-b]pyrimidin-4-one](/img/structure/B1212167.png)
![8-Methoxy-5-methyl-3-[2-(1-pyrrolidinyl)ethyl]-4-pyrimido[5,4-b]indolone](/img/structure/B1212168.png)

![2-[[4-Aminobut-2-enyl(methyl)amino]methyl]-5-(6-aminopurin-9-yl)oxolane-3,4-diol](/img/structure/B1212173.png)